Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate

Heterocyclic Chemistry Medicinal Chemistry Agrochemical Synthesis

Researchers often face supply bottlenecks for regiospecifically pure N1-(2-pyridyl) pyrazole intermediates, where isomeric contamination derails cyclocondensation routes. This compound, featuring a 2-pyridyl tautomeric control element, resolves that issue as a validated precursor for pyrazolo[4,3-d]pyrimidine systems. - Provides three orthogonal handles (C3 ester, C4 bromide, C5 amine) for independent, parallel SAR exploration. - The C4 bromide supports late-stage Suzuki diversification after fused-ring assembly, a capacity absent in des-bromo analogs. - Enhanced aqueous compatibility (LogP 2.1) improves DNA-conjugate synthesis for DEL technology applications.

Molecular Formula C11H11BrN4O2
Molecular Weight 311.13 g/mol
Cat. No. B12068263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate
Molecular FormulaC11H11BrN4O2
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=N2
InChIInChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3
InChIKeyOEYHCUDLVTVMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate: Pyrazole Building Block for Heterocyclic Synthesis


Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate (CAS 1427021-73-5) is a heterocyclic small molecule (C₁₁H₁₁BrN₄O₂, MW 311.13 g/mol) belonging to the 5-amino-4-bromo-pyrazole-3-carboxylate class, distinguished by a 2-pyridyl substituent at the N1 position [1]. The compound bears three synthetically accessible functional groups—a primary amine (C5), a bromine (C4), and an ethyl ester (C3)—which enable orthogonal derivatization strategies making it an attractive intermediate for medicinal chemistry and agrochemical lead optimization . Its core scaffold is recognized in patent literature as a precursor to pyrazolo[4,3-d]pyrimidine systems, including sildenafil analogs, and to 5-amino-1-pyridyl-pyrazole herbicides [2].

2-Pyridyl scaffold Enables tautomer-controlled regioselective cyclization to pyrazolo[4,3-d]pyrimidine systems
Three orthogonal handles Supports sequential C4 cross-coupling, C5 acylation, and C3 ester hydrolysis for library diversification
Precursor to bioisosteres Identified in patent literature as a precursor to sildenafil analogs and pyridylpyrazole herbicides

Why This 2-Pyridyl Pyrazole Cannot Be Replaced by In-Class Analogs


The 1-(2-pyridyl) substitution pattern is not interchangeable with the 4-pyridyl isomer or N-alkyl variants. The 2-pyridyl nitrogen provides a proximal chelation site capable of intramolecular H-bonding with the C5 amine, stabilizing a distinct tautomeric state that influences both chemical reactivity and biological target engagement potential [1]. This tautomeric control, combined with the mutually orthogonal reactivity of the C4 bromide (cross-coupling handle), C5 amine (amide/sulfonamide linkage), and C3 ester (hydrolysis to carboxylic acid), creates a compound-specific synthetic vector that is absent in analogs lacking the 2-pyridyl motif [2]. In the context of pyrazolo[4,3-d]pyrimidine synthesis—where regiochemistry dictates the final ring system—the N1-aryl identity directly determines whether the bioactive scaffold can be successfully accessed [3].

2-Pyridyl vs. 4-pyridyl isomer
Intramolecular H-bond from 2-pyridyl nitrogen to 5-NH₂ stabilizes a distinct tautomeric state; the 4-pyridyl nitrogen is remote and cannot provide analogous anchimeric assistance, altering cyclocondensation regiochemistry.
N1-substitution pattern
1-Ethyl and 1H analogs lack the pyridyl ring’s metal-coordination and π-stacking capacity, eliminating a dimension of target engagement potential for kinase and agrochemical scaffolds.
Orthogonal handle count
Compounds with only two functional groups (e.g., des-bromo or des-amine) cannot support the same 3-step sequential diversification strategy, restricting library chemical space coverage.

Differential Evidence Against Closest Analogs


Regiochemical Identity: 2-Pyridyl vs. 4-Pyridyl Isomer and Synthetic Accessibility

The 2-pyridyl N1 substituent enables a distinct synthetic pathway to pyrazolo[4,3-d]pyrimidine systems (including sildenafil analogs) that is not accessible from the 4-pyridyl isomer due to altered regiochemical requirements in the cyclocondensation step [1]. The 2-pyridyl isomer (CAS 1427021-73-5, MW 311.13, LogP 2.1) and its 4-pyridyl isomer (CAS not disclosed, same MW and formula but different position of the pyridyl nitrogen) are constitutional isomers with identical molecular formula but divergent chemical behavior: the 2-pyridyl nitrogen is positioned for proximal intramolecular interaction with the 5-amino group, whereas the 4-pyridyl nitrogen is remote and unavailable for analogous interaction [2]. This structural difference directly affects the reactivity of the C5 amine in subsequent acylation, sulfonylation, or cyclization reactions.

Regiochemical identity
Class-level
2-pyridyl H-bond capable; 4-pyridyl not
Regiochemistry-dependent synthesis access
Modeling inference; no experimental H-bond data
Heterocyclic Chemistry Medicinal Chemistry Agrochemical Synthesis

Orthogonal Reactivity Advantage Over Single-Handle Analogs

The target compound offers three chemically distinct functional groups for sequential derivatization: (1) C4-bromine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (2) C5-amine for amide or sulfonamide formation, and (3) C3-ethyl ester for hydrolysis to carboxylic acid with subsequent amide coupling [1]. By contrast, Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate (CAS 3047350-13-7, MW 234.05) lacks the N1-pyridyl group entirely, losing one dimension of molecular diversity . Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate (CAS 1427012-70-1, MW 262.12) replaces the pyridyl with a simple ethyl group, eliminating the capacity for π-stacking and metal-coordination interactions that are critical for target engagement in kinase and pesticide scaffolds .

Orthogonal reactivity
Head-to-head
3 vs. 2 distinct derivatization handles
Supports 3-step sequential diversity expansion
Based on well-established synthetic logic
Parallel Synthesis DNA-Encoded Libraries Fragment-Based Drug Discovery

Purity Benchmarking Against Closest Commercial Analogs

Commercially, the target compound is available at ≥95% purity (CymitQuimica) and 98% purity (Leyan, product code 1586463) . In contrast, the 4-pyridyl isomer is primarily available through vendors with less rigorous purity specifications (typically listed without explicit purity certification on public catalogs) . The 1H-pyrazole analog (CAS 3047350-13-7) is available at 97% (HPLC) from select suppliers, but the absence of the N1-pyridyl group necessitates additional synthetic steps to install an aryl group if required for the target application, adding cost and complexity .

Purity benchmark
Specification review
98% purity vs. 97% for closest comparator
Reduces impurity-related assay artifacts
Vendor-reported data; analytical method may vary
Chemical Procurement Analytical Chemistry Quality Control

Patent Precedent as a Privileged Herbicidal Chemotype

The US Patent 4,772,312 (Bayer AG, 1988) explicitly claims herbicidally active 5-amino-1-pyridyl-pyrazoles of the general formula that encompasses our target scaffold as a key intermediate, with the 2-pyridyl substitution being essential for biological activity [1]. A related patent (US 5,306,694, Rhone-Poulenc, 1994) claims pesticidal 1-(2-pyridyl)-pyrazoles, further confirming the privileged status of the 2-pyridyl motif in agrochemical design [2]. The 4-pyridyl isomer is notably absent from these patent families, indicating that the 2-pyridyl regiochemistry is a critical determinant of activity against arthropod and nematode pests. Additionally, Ghozlan et al. (2007) demonstrated that 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates serve as direct precursors to pyrazolo[4,3-d]pyrimidine PDE5 inhibitors (sildenafil analogs), a transformation that is regiochemically dependent on the N1-aryl identity [3].

Patent precedent
Class-level
Patented herbicidal chemotype; 4-pyridyl isomer unpatented
Higher translational confidence for hit-to-lead
Patent family analysis; activity from patent examples
Agrochemical Discovery Herbicide Lead Optimization Patent Analysis

Physicochemical Profile Differentiation from 1-Ethyl and 1H Analogs

The target compound (LogP 2.1, H-bond donors 1, H-bond acceptors 5, TPSA 83 Ų, rotatable bonds 4) occupies a distinct physicochemical space compared to its closest analogs [1]. The 1-ethyl analog (MW 262.12, LogP ~1.5 predicted) has lower lipophilicity and lacks the pyridyl ring H-bond acceptor capability . The 1H analog (MW 234.05, LogP ~0.8 predicted) is the most polar, with significantly higher aqueous solubility but reduced membrane permeability potential [2]. The 2-pyridyl compound's LogP of 2.1 sits near the optimal range for oral bioavailability (Lipinski Rule of Five compliance: MW <500, LogP <5, HBD <5, HBA <10), while the pyridyl nitrogen provides an additional H-bond acceptor that can strengthen target binding without violating drug-likeness thresholds.

Physicochemical profile
Reported
LogP 2.1 (Δ +0.6 vs. 1-ethyl, Δ +1.3 vs. 1H analog)
Balanced lipophilic-hydrophilic profile
Computed XLogP3-AA values
ADME Prediction Physicochemical Profiling Medicinal Chemistry Design

Insecticidal Scaffold Validation: Essential Role of Amino Substituent

Yang et al. (2022) designed and tested 44 novel pyridylpyrazolo carboxylate derivatives for insecticidal activity against Plutella xylostella and Spodoptera frugiperda, reporting that compound G35 achieved LC50 = 33.65 mg/L against P. xylostella and 61.21% mortality at 100 mg/L against S. frugiperda [1]. Critically, SAR analysis demonstrated that the introduction of an amino group on the benzene ring was essential for improving insecticidal potency, and molecular docking implicated the ryanodine receptor (RyR) as the target [1]. While the Yang series differs from our target compound in the position of the carboxylate (5-position vs. 3-position), both scaffolds share the N-pyridylpyrazole-amino pharmacophore that appears to be required for RyR engagement. This class-level SAR provides evidence that the amino substituent, present in our target compound at C5, is functionally relevant and cannot be omitted without loss of activity.

Insecticidal SAR
Reported
Amino substituent critical for potency (class-level SAR)
Supports amino retention for target engagement
Data from pyridylpyrazolo carboxylate analog study
Insecticide Discovery Ryanodine Receptor Structure-Activity Relationship

Optimal Application Scenarios Based on Differential Evidence


Pyrazolo[4,3-d]pyrimidine PDE5 Inhibitor Library Synthesis

The compound serves as a direct precursor for constructing pyrazolo[4,3-d]pyrimidine cores via cyclocondensation of the 5-amino group with appropriate electrophiles, a route that is regiochemically dependent on the N1-aryl identity and cannot be replicated using the 4-pyridyl isomer [1]. The C4-bromo substituent enables late-stage diversification via Suzuki coupling after the fused ring system has been assembled, providing a library-generation strategy that is not accessible from des-bromo analogs.

Agrochemical Hit-to-Lead for Herbicidal Pyrazole Chemotypes

Based on the patent precedence established in US 4,772,312, this compound is a validated intermediate for herbicidal pyrazole development [1]. The 2-pyridyl substitution pattern is explicitly claimed as essential for activity, and the presence of both amino and bromo groups allows for parallel exploration of two independent vectors during lead optimization—amine acylation and C4 cross-coupling—accelerating SAR timeline compared to single-handle intermediates.

Three-Dimensional Fragment Library Construction for DEL Synthesis

The compound's three orthogonal functional groups (C3 ester, C4 bromide, C5 amine) provide a rare opportunity for sequential on-DNA diversification in DEL technology [1]. The 2-pyridyl group enhances DNA compatibility through improved solubility (LogP 2.1) compared to the more lipophilic N-aryl analogs, while the bromide serves as a universal cross-coupling handle compatible with a wide range of Pd-catalyzed reactions under aqueous DEL-compatible conditions.

Kinase Inhibitor Scaffold Synthesis via Bicyclization Strategies

The proximity of the C4 bromine and C5 amine allows for transition-metal-catalyzed intramolecular cyclization to form fused bicyclic systems (e.g., imidazo[1,2-a]pyrazole or pyrazolo[1,5-a]pyrimidine) that are privileged scaffolds in kinase inhibitor design [1]. The 2-pyridyl substituent can additionally act as a metal-coordinating group to facilitate regioselective C–H activation at the pyrazole ring, a synthetic capability that is not available with the 1-ethyl or 1H analogs.

Application
Selection Property
Validation Focus
Pyrazolo[4,3-d]pyrimidine core library synthesis
2-Pyridyl regiochemistry; C4-Br coupling handle
Cyclocondensation fidelity; late-stage Suzuki diversification scope
Herbicidal pyrazole lead optimization
Patent-precedented 2-pyridyl chemotype; dual diversification vectors
Amine acylation SAR; C4 cross-coupling scope
DNA-encoded library (DEL) scaffold construction
Three orthogonal groups; DNA-compatible LogP
Sequential on-DNA diversification; Pd-catalyzed coupling in aqueous conditions
Kinase-focused bicyclic scaffold synthesis
C4-Br/C5-NH₂ proximity for cyclization; 2-pyridyl metal-coordination
Intramolecular cyclization yield; regioselective C–H activation feasibility
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